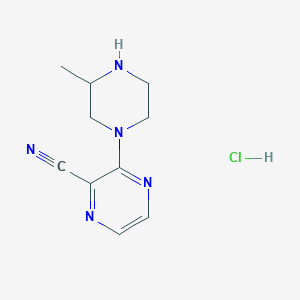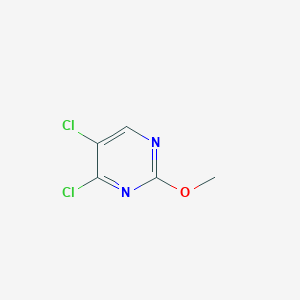![molecular formula C10H14ClNO2 B1433160 N-[1-(2-chlorophenyl)-1-methoxypropan-2-yl]hydroxylamine CAS No. 1443981-08-5](/img/structure/B1433160.png)
N-[1-(2-chlorophenyl)-1-methoxypropan-2-yl]hydroxylamine
Descripción general
Descripción
N-[1-(2-chlorophenyl)-1-methoxypropan-2-yl]hydroxylamine is a chemical compound with immense potential for scientific research. It has a CAS Number of 1443981-08-5 and a molecular weight of 215.68 . Its unique properties and structure make it an essential tool in various studies, including pharmaceutical synthesis, organic chemistry, and medicinal research.
Synthesis Analysis
The synthesis of this compound can be done in five steps . Initially, cyclohexanone is made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . This results in the formation of 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of the compound .Molecular Structure Analysis
The molecular structure of N-[1-(2-chlorophenyl)-1-methoxypropan-2-yl]hydroxylamine is complex and contributes to its unique properties . The structure is characterized by the presence of a hydroxylamine group attached to a methoxypropan-2-yl group, which is further connected to a 2-chlorophenyl group .Chemical Reactions Analysis
The chemical reactions involving N-[1-(2-chlorophenyl)-1-methoxypropan-2-yl]hydroxylamine are complex and involve multiple steps . The initial reaction involves the formation of a cyclohexene derivative through the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide . This is followed by oxidation, imination, and rearrangement steps to finally synthesize the compound .Aplicaciones Científicas De Investigación
Biologic Activity of Hydroxylamine
Hydroxylamine and its derivatives are known for their mutagenic potential in vitro, but interestingly, they have not been shown to possess carcinogenic capabilities. Instead, hydroxylamine has demonstrated carcinostatic activity against certain tumors in animals. It also inactivates or inhibits various cellular enzymes and some viruses in vitro. Its effects as a skin irritant and sensitizer, along with acute and chronic exposure risks like methemoglobinemia and sulfhemoglobinemia, highlight its biochemical impact and potential for targeted therapeutic applications (Gross, 1985).
Antioxidant Activities of Hydroxycinnamates
Hydroxycinnamates, which share structural similarities with hydroxylamine derivatives, exhibit significant in vitro and in vivo antioxidant activities. These compounds are found in a broad range of food groups and demonstrate their antioxidant capacity by scavenging various radicals, which suggests a potential role for hydroxylamine derivatives in developing antioxidant therapies (Shahidi & Chandrasekara, 2010).
Synthesis and Biological Properties of Isoxazolone Derivatives
Isoxazolone derivatives, which can be synthesized using hydroxylamine, show significant biological and medicinal properties, including antioxidant activity. These derivatives serve as intermediates for numerous heterocycles, suggesting potential for hydroxylamine derivatives in drug development and synthesis of biologically active compounds (Laroum et al., 2019).
Impact on Aquatic Environments
The environmental behavior of chlorophenols, related to hydroxylamine through their chemical reactivity, has been studied for their moderate to high persistence and bioaccumulation potential. Their presence in aquatic environments and the associated toxic effects highlight the importance of understanding the environmental impact of hydroxylamine derivatives (Krijgsheld & Gen, 1986).
Safety And Hazards
The safety and hazards associated with N-[1-(2-chlorophenyl)-1-methoxypropan-2-yl]hydroxylamine are not explicitly mentioned in the search results. It is recommended to handle the compound with appropriate safety measures, including wearing protective gloves, protective clothing, and eye protection .
Propiedades
IUPAC Name |
N-[1-(2-chlorophenyl)-1-methoxypropan-2-yl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-7(12-13)10(14-2)8-5-3-4-6-9(8)11/h3-7,10,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXBNTAHBSGATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1Cl)OC)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-chlorophenyl)-1-methoxypropan-2-yl]hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



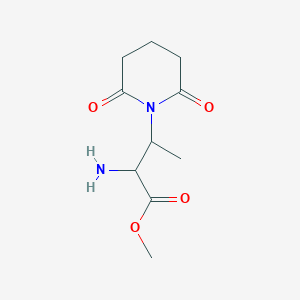
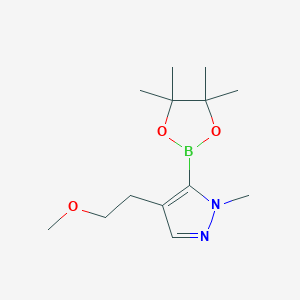
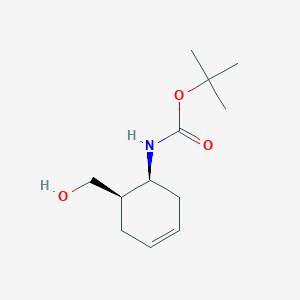
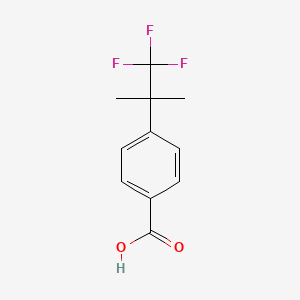
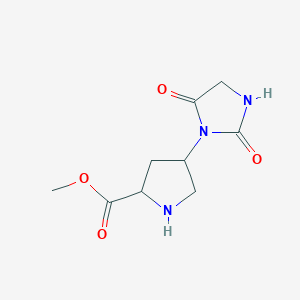
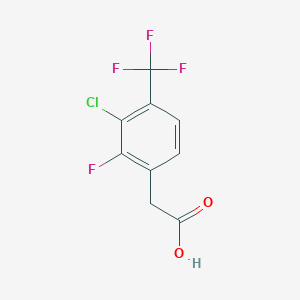
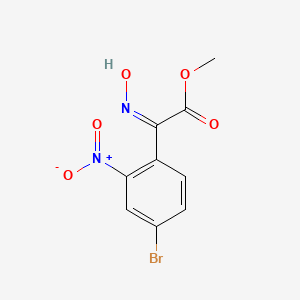
![Ethyl 6-oxospiro[2.5]octane-1-carboxylate](/img/structure/B1433090.png)
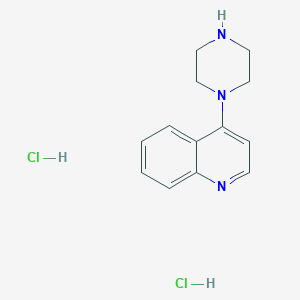
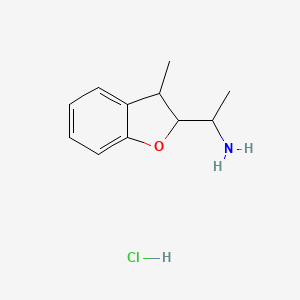
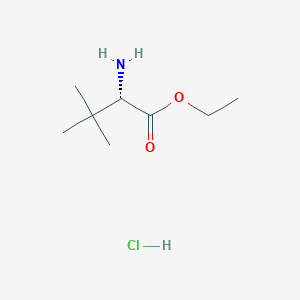
amine](/img/structure/B1433096.png)
